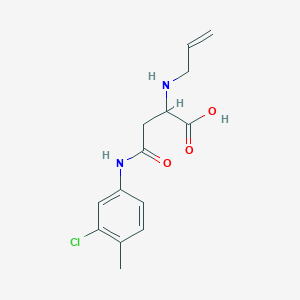
2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide
Vue d'ensemble
Description
2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide, also known as DMBNT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of hydrazinecarbothioamide derivatives, which have shown promising results in various biological activities.
Mécanisme D'action
The mechanism of action of 2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide involves the inhibition of various enzymes and proteins involved in cancer cell proliferation and survival. It has been found to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. 2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide also inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide has been found to induce oxidative stress in cancer cells, leading to the activation of various signaling pathways involved in cell death. The compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for easy purification and reproducibility. The compound has also shown high potency and selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, the limitations of 2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide include its limited solubility in water, which may affect its bioavailability in vivo.
Orientations Futures
The potential therapeutic applications of 2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide are still being explored, and several future directions can be pursued. These include the development of novel drug formulations to enhance the bioavailability and efficacy of 2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide in vivo. The compound can also be used in combination with other anti-cancer agents to enhance their therapeutic effects. Further studies are needed to elucidate the molecular mechanisms of 2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide and its potential applications in various diseases.
Conclusion:
In conclusion, 2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide is a synthetic compound with promising therapeutic potential in various diseases, particularly cancer. The compound has shown anti-cancer, anti-inflammatory, and anti-microbial properties, and its mechanism of action involves the inhibition of various enzymes and proteins involved in cancer cell proliferation and survival. While 2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide has several advantages for use in lab experiments, further studies are needed to explore its potential applications in vivo and elucidate its molecular mechanisms.
Applications De Recherche Scientifique
2-(2,3-dimethoxybenzoyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis in various cancer types, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
1-[(2,3-dimethoxybenzoyl)amino]-3-(2-methoxy-4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6S/c1-25-13-6-4-5-11(15(13)27-3)16(22)19-20-17(28)18-12-8-7-10(21(23)24)9-14(12)26-2/h4-9H,1-3H3,(H,19,22)(H2,18,20,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKQNCYJPSMOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NNC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,3-dimethoxyphenyl)carbonyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine](/img/structure/B4118577.png)
![9-(2-methylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4118579.png)

![3-methyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoic acid](/img/structure/B4118596.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4118597.png)



![diethyl 3-methyl-5-[({2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4118636.png)

![N-ethyl-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4118650.png)
![dimethyl 5-({[(4-fluoro-2-nitrophenyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4118663.png)
![methyl 2-[({[4-(trifluoromethoxy)phenyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4118669.png)
![ethyl 5-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4118677.png)